2,2-Dimethylpiperidine hydrochloride

Description

The exact mass of the compound 2,2-Dimethylpiperidine hydrochloride is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality 2,2-Dimethylpiperidine hydrochloride suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2,2-Dimethylpiperidine hydrochloride including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2,2-dimethylpiperidine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H15N.ClH/c1-7(2)5-3-4-6-8-7;/h8H,3-6H2,1-2H3;1H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZSTJSSFBLHVKRN-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCCCN1)C.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H16ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

149.66 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1254339-11-1 | |

| Record name | 2,2-dimethylpiperidine hydrochloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

2,2-Dimethylpiperidine hydrochloride physical properties

An In-Depth Technical Guide to the Physical Properties of 2,2-Dimethylpiperidine Hydrochloride

For Researchers, Scientists, and Drug Development Professionals

Introduction

2,2-Dimethylpiperidine hydrochloride is a substituted piperidine derivative that serves as a valuable building block in organic synthesis and medicinal chemistry. The piperidine ring is a ubiquitous scaffold found in a vast array of pharmaceuticals and natural alkaloids, making its derivatives, such as 2,2-dimethylpiperidine, of significant interest to the drug discovery sector.[1][2][3] The introduction of geminal methyl groups at the C-2 position introduces significant steric hindrance, which can profoundly influence the molecule's reactivity, conformational preference, and pharmacological activity.

This guide provides a comprehensive overview of the core physical and chemical properties of 2,2-Dimethylpiperidine hydrochloride. Understanding these characteristics is paramount for its effective use in a laboratory setting, from designing synthetic routes and predicting reaction kinetics to ensuring safe handling and storage. As a salt, its properties, particularly solubility, differ markedly from its free base, a critical consideration for its application in both aqueous and organic media. This document serves as a technical resource, synthesizing key data with practical insights for professionals in chemical research and development.

Molecular Structure and Identification

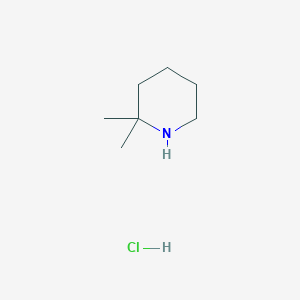

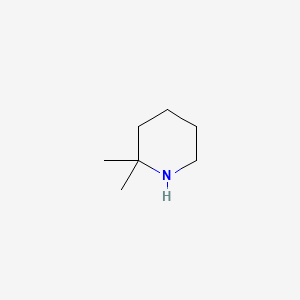

The molecular architecture of 2,2-Dimethylpiperidine hydrochloride consists of a six-membered saturated piperidine ring with two methyl groups attached to the same carbon atom (C-2) adjacent to the nitrogen. The nitrogen atom is protonated and forms an ionic bond with a chloride ion. This structure imparts specific steric and electronic properties that are foundational to its chemical behavior.

Caption: Molecular structure of 2,2-Dimethylpiperidine hydrochloride.

Table 1: Chemical Identification A summary of the key identifiers for 2,2-Dimethylpiperidine hydrochloride and its corresponding free base is provided below.

| Identifier | 2,2-Dimethylpiperidine Hydrochloride | 2,2-Dimethylpiperidine (Free Base) | Reference |

| IUPAC Name | 2,2-dimethylpiperidine;hydrochloride | 2,2-dimethylpiperidine | [4][5] |

| CAS Number | 1254339-11-1 | 54152-47-5 | [4][5] |

| Molecular Formula | C₇H₁₆ClN | C₇H₁₅N | [4][5] |

| Molecular Weight | 149.66 g/mol | 113.20 g/mol | [4][5][6] |

| InChI | 1S/C7H15N.ClH/c1-7(2)5-3-4-6-8-7;/h8H,3-6H2,1-2H3;1H | 1S/C7H15N/c1-7(2)5-3-4-6-8-7/h8H,3-6H2,1-2H3 | [4][5] |

| InChI Key | ZSTJSSFBLHVKRN-UHFFFAOYSA-N | LBUPWCHXRSTTNO-UHFFFAOYSA-N | [4][5] |

| Canonical SMILES | CC1(CCCCN1)C.Cl | CC1(CCCCN1)C | [4][5] |

Physicochemical Properties

The physical properties of this compound are dictated by its salt form and the substituted piperidine ring. The hydrochloride salt is a solid at room temperature with a high melting point, characteristic of ionic compounds. Its solubility is significantly enhanced in polar solvents compared to its free base.

Table 2: Core Physical Properties

| Property | Value | Notes | Reference |

| Physical Form | Solid | Crystalline solid is typical for hydrochloride salts. | |

| Melting Point | 245-248 °C | Value for the closely related piperidine hydrochloride; a similar range is expected. | [4][7] |

| Boiling Point (Free Base) | 135.8 ± 8.0 °C | The hydrochloride salt will decompose at high temperatures rather than boil. | [4] |

| Solubility | Highly soluble in water | Based on piperidine hydrochloride (>1500 g/L). The free base has low water solubility. | [7][8] |

| Density (Predicted, Free Base) | 0.803 ± 0.06 g/cm³ | [4] | |

| pKa (Predicted) | 10.82 ± 0.10 | Refers to the pKa of the conjugate acid (the piperidinium ion). | [4] |

Discussion of Properties

-

Melting Point: The high melting point is a direct consequence of the strong ionic forces between the protonated piperidinium cation and the chloride anion in the crystal lattice. Significant thermal energy is required to overcome these forces.

-

Solubility: The conversion of the basic nitrogen in 2,2-dimethylpiperidine to its hydrochloride salt is a common strategy to enhance aqueous solubility. The ionic nature of the salt allows for favorable interactions with polar solvents like water, whereas the free base is more soluble in organic solvents.

-

pKa: The predicted pKa value indicates that 2,2-dimethylpiperidine is a moderately strong base, typical for secondary amines. In solutions with a pH below its pKa, the protonated (hydrochloride) form will predominate. This is a critical factor in drug development for absorption and formulation.

-

Conformation: Like most piperidine rings, the ring in 2,2-dimethylpiperidine hydrochloride is expected to adopt a stable chair conformation to minimize steric strain.[4] This conformation places substituents in either axial or equatorial positions, influencing the molecule's reactivity and biological interactions.

Spectroscopic Characterization (Predicted)

-

¹H NMR Spectroscopy: The proton NMR spectrum is expected to show a broad singlet for the two N-H protons of the ammonium salt. The protons on the piperidine ring will appear as complex multiplets in the 1.5-3.5 ppm range. The two methyl groups at the C-2 position are chemically equivalent and will appear as a sharp singlet at approximately 1.2-1.5 ppm, integrating to six protons.

-

¹³C NMR Spectroscopy: The carbon NMR spectrum should display five distinct signals for the carbon atoms of the piperidine ring and an additional signal for the two equivalent methyl carbons. The quaternary carbon (C-2) bearing the methyl groups will appear further downfield than the other ring carbons.

-

Infrared (IR) Spectroscopy: The IR spectrum will be characterized by a broad and strong absorption band in the 2700-3000 cm⁻¹ region, which is characteristic of the N-H stretching vibration of a secondary ammonium salt. C-H stretching vibrations for the alkyl groups will appear just below 3000 cm⁻¹.

-

Mass Spectrometry (MS): In a mass spectrum (using a technique like ESI+), the compound would be detected as the cation (C₇H₁₆N⁺). The analysis would show the molecular ion of the free base at an m/z of 113.20.[4][5] Common fragmentation patterns would involve the loss of methyl groups.

Experimental Protocol: Melting Point Determination

The determination of a sharp melting point range is a primary indicator of a compound's purity.

Caption: Workflow for accurate melting point determination.

Step-by-Step Methodology

-

Sample Preparation:

-

Rationale: Moisture can depress the melting point and broaden its range. A homogenous powder ensures uniform heat transfer.

-

Procedure: Ensure the 2,2-Dimethylpiperidine hydrochloride sample is completely dry by placing it under a high vacuum for several hours. Grind a small amount of the dry sample into a fine powder using a mortar and pestle.

-

-

Capillary Tube Packing:

-

Rationale: A properly packed sample is essential for accurate measurement. Too much sample will cause a broad melting range.

-

Procedure: Tap the open end of a capillary melting point tube into the powder. Invert the tube and tap it gently on a hard surface to pack the powder into the bottom. A sample height of 2-3 mm is ideal.

-

-

Apparatus Setup:

-

Rationale: Correct placement ensures the sample and thermometer experience the same temperature.

-

Procedure: Place the packed capillary tube into the heating block of a melting point apparatus (e.g., a Mel-Temp or similar device). Ensure the thermometer is correctly positioned.

-

-

Measurement:

-

Rationale: A rapid initial heating helps find the approximate melting point, while a slow, controlled heating rate near the melting point is crucial for precision.

-

Procedure:

-

Heat the sample rapidly and observe the approximate temperature at which it melts. Let the apparatus cool down.

-

For the accurate measurement, begin heating again and slow the rate to 1-2 °C per minute when the temperature is about 15-20 °C below the approximate melting point.

-

Record the temperature (T₁) at which the first drop of liquid appears.

-

Record the temperature (T₂) at which the entire sample has melted into a clear liquid.

-

The melting point is reported as the range T₁ - T₂. For a pure compound, this range should be narrow (≤ 2 °C).

-

-

Safety, Handling, and Storage

As with any chemical reagent, proper safety protocols must be followed when working with 2,2-Dimethylpiperidine hydrochloride.

Table 3: GHS Hazard Information

| Hazard Class | Code | Statement | Reference |

| Acute Toxicity, Oral | H302 | Harmful if swallowed | |

| Eye Irritation | H319 | Causes serious eye irritation | |

| Skin Sensitization | H317 | May cause an allergic skin reaction |

-

Handling: Use in a well-ventilated area or a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety glasses with side shields, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and direct contact with skin and eyes.

-

Storage: Store in a tightly sealed container in a cool, dry place. The compound may be hygroscopic, so storage in a desiccator is recommended to prevent water absorption.

-

Disposal: Dispose of the chemical in accordance with local, state, and federal regulations for hazardous waste.

Applications in Research and Development

The true value of 2,2-Dimethylpiperidine hydrochloride lies in its utility as a synthetic intermediate. The piperidine motif is a privileged structure in medicinal chemistry, appearing in drugs for a wide range of therapeutic areas.[3]

-

Building Block for Novel Compounds: Researchers can use this compound as a starting material to synthesize more complex molecules. The secondary amine provides a reactive site for N-alkylation, N-acylation, and other functionalization reactions, allowing for the creation of diverse chemical libraries for screening.[4]

-

Fragment-Based Drug Discovery (FBDD): The 2,2-dimethylpiperidine scaffold can be considered a 3D fragment. In FBDD, small, low-complexity molecules (fragments) are screened for weak binding to a biological target.[9] Hits are then elaborated or combined to create more potent lead compounds. The defined three-dimensional shape imparted by the piperidine ring makes its derivatives valuable for exploring the topological space of a target's binding site.[9]

-

Steric Control in Synthesis: The gem-dimethyl group at the C-2 position provides significant steric bulk. This can be exploited in synthetic chemistry to direct the stereochemical outcome of reactions at other positions on the ring or to lock the ring into a specific conformation, which can be crucial for optimizing drug-receptor interactions.

Conclusion

2,2-Dimethylpiperidine hydrochloride is a foundational reagent for chemical and pharmaceutical research. Its physical properties—a high-melting, water-soluble crystalline solid—are characteristic of an amine salt and dictate its handling, storage, and application in various solvent systems. A thorough understanding of its molecular structure, physicochemical characteristics, and spectroscopic signatures is essential for any scientist utilizing this compound as a building block for the synthesis of novel molecules with potential therapeutic value.

References

-

National Center for Biotechnology Information. (n.d.). 2,6-Dimethylpiperidine hydrochloride. PubChem Compound Database. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2-Dimethylpiperidine. PubChem Compound Database. Retrieved from [Link]

-

O'Brien, P., et al. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and stereoisomeric dimethyl- and monomethyl-piperidine-3-carboxylates. RSC Medicinal Chemistry, 13, 1614–1620. Retrieved from [Link]

-

Chemeurope.com. (n.d.). 2,6-Dimethylpiperidine. Retrieved from [Link]

-

National Center for Biotechnology Information. (n.d.). 2,2-Dimethylpyrrolidine. PubChem Compound Database. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,6-Dimethylpiperidine. Retrieved from [Link]

-

D'yachenko, I. V., et al. (2022). Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. Molecules, 27(19), 6384. Retrieved from [Link]

-

Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives. Retrieved from [Link]

-

Abdelshaheed, M. M., et al. (2021). Piperidine nucleus in the field of drug discovery. Future Journal of Pharmaceutical Sciences, 7(1), 188. Retrieved from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Pharmacological Applications of Piperidine Derivatives | Encyclopedia MDPI [encyclopedia.pub]

- 3. researchgate.net [researchgate.net]

- 4. Buy 2,2-Dimethylpiperidine hydrochloride | 1254339-11-1 [smolecule.com]

- 5. 2,2-Dimethylpiperidine | C7H15N | CID 3016856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. 2,6-Dimethylpiperidine hydrochloride | C7H16ClN | CID 199821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Piperidine hydrochloride | 6091-44-7 [chemicalbook.com]

- 8. 2,6-Dimethylpiperidine [chemeurope.com]

- 9. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

An In-depth Technical Guide to 2,2-Dimethylpiperidine Hydrochloride: Structure, Synthesis, and Analysis

This guide provides a comprehensive technical overview of 2,2-Dimethylpiperidine hydrochloride, a heterocyclic compound of significant interest in medicinal chemistry and organic synthesis. Intended for researchers, scientists, and professionals in drug development, this document delves into the core aspects of its chemical structure, synthetic methodologies, and detailed analytical protocols, grounding all information in established scientific principles and field-proven insights.

Introduction: The Significance of the 2,2-Dimethylpiperidine Scaffold

The piperidine ring is a ubiquitous structural motif in a vast array of pharmaceuticals and biologically active natural products.[1] Its saturated, six-membered heterocyclic structure provides a versatile three-dimensional scaffold that can be functionalized to modulate physicochemical properties and biological activity. The introduction of geminal dimethyl groups at the C-2 position, as seen in 2,2-Dimethylpiperidine, imparts unique steric and electronic characteristics that influence its reactivity and conformational preferences. This distinct substitution pattern makes 2,2-Dimethylpiperidine hydrochloride a valuable building block in the synthesis of novel chemical entities with potential therapeutic applications.[1]

This guide will navigate through the essential technical details of 2,2-Dimethylpiperidine hydrochloride, offering a robust resource for its effective utilization and characterization in a laboratory setting.

Chemical Structure and Physicochemical Properties

2,2-Dimethylpiperidine hydrochloride is the hydrochloride salt of the organic base 2,2-dimethylpiperidine. The protonation of the nitrogen atom by hydrochloric acid enhances its water solubility and stability, making it a convenient form for handling and storage.

The molecular architecture is centered around a piperidine ring with two methyl groups attached to the second carbon atom. This geminal disubstitution significantly influences the molecule's properties.

Table 1: Chemical Identifiers and Properties of 2,2-Dimethylpiperidine and its Hydrochloride Salt

| Property | 2,2-Dimethylpiperidine (Free Base) | 2,2-Dimethylpiperidine Hydrochloride | Source |

| Molecular Formula | C₇H₁₅N | C₇H₁₆ClN | [2] |

| Molecular Weight | 113.20 g/mol | 149.66 g/mol | [2] |

| IUPAC Name | 2,2-dimethylpiperidine | 2,2-dimethylpiperidine;hydrochloride | [2] |

| InChI | InChI=1S/C7H15N/c1-7(2)5-3-4-6-8-7/h8H,3-6H2,1-2H3 | InChI=1S/C7H15N.ClH/c1-7(2)5-3-4-6-8-7;/h8H,3-6H2,1-2H3;1H | [2] |

| SMILES | CC1(CCCCN1)C | CC1(CCCCN1)C.Cl | [2] |

| Melting Point | Not available | 245-248 °C (for piperidine hydrochloride) | [1] |

| Boiling Point | Not available | Not available | |

| Solubility | Soluble in most organic solvents, reasonably soluble in water.[3] | High water solubility.[4] | [3][4] |

Synthesis of 2,2-Dimethylpiperidine Hydrochloride

The synthesis of 2,2-Dimethylpiperidine hydrochloride can be achieved through various routes, with the catalytic hydrogenation of a pyridine precursor being a common and efficient method, particularly on an industrial scale.[1] Other laboratory-scale methods include the alkylation of piperidine and the reduction of nitriles.[1]

Industrial-Scale Synthesis via Catalytic Hydrogenation

A representative industrial process involves the catalytic hydrogenation of an appropriate precursor, which can be synthesized from readily available starting materials.

Experimental Protocol: Catalytic Hydrogenation of 2,2-Dimethylpyridine

This protocol details a lab-scale synthesis of 2,2-dimethylpiperidine via the hydrogenation of 2,2-dimethylpyridine, followed by conversion to the hydrochloride salt.

-

Reaction Setup: In a high-pressure reactor, dissolve 2,2-dimethylpyridine in a suitable solvent such as acetic acid or methanol.[1][5]

-

Catalyst Addition: Add a catalytic amount of a hydrogenation catalyst. Common choices include Platinum(IV) oxide (PtO₂) or Palladium on carbon (Pd/C).[1][6]

-

Hydrogenation: Seal the reactor and purge with an inert gas, followed by pressurizing with hydrogen gas to the desired pressure (e.g., 5 bar).[7] The reaction mixture is then stirred at a specific temperature (e.g., 40°C) for a set duration (e.g., 16 hours) until the reaction is complete, which can be monitored by techniques like GC-MS.[7]

-

Work-up: After cooling and safely depressurizing the reactor, the catalyst is removed by filtration. The solvent is then removed under reduced pressure.

-

Hydrochloride Salt Formation: The resulting crude 2,2-dimethylpiperidine (free base) is dissolved in a suitable organic solvent (e.g., ethanol) and treated with a solution of hydrochloric acid.

-

Purification: The 2,2-Dimethylpiperidine hydrochloride precipitates from the solution and can be collected by filtration and further purified by crystallization.[1]

Analytical Characterization

A thorough analytical characterization is crucial to confirm the identity, purity, and structure of 2,2-Dimethylpiperidine hydrochloride. This section outlines the key analytical techniques and provides exemplar protocols.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules. Both ¹H and ¹³C NMR are essential for confirming the structure of 2,2-Dimethylpiperidine hydrochloride.

¹H NMR Spectroscopy

-

Sample Preparation: Dissolve a small amount of the sample in a deuterated solvent such as Deuterium Oxide (D₂O) or Methanol-d₄.

-

Expected Chemical Shifts:

-

The six protons of the two methyl groups at the C-2 position are chemically equivalent and will appear as a singlet.

-

The methylene protons of the piperidine ring will appear as multiplets.

-

The proton on the nitrogen atom may be observable, and its chemical shift and coupling will depend on the solvent and concentration.

-

¹³C NMR Spectroscopy

-

Sample Preparation: Similar to ¹H NMR, dissolve the sample in a suitable deuterated solvent.

-

Expected Chemical Shifts:

-

A quaternary carbon signal for the C-2 atom.

-

A signal for the two equivalent methyl carbons.

-

Signals for the methylene carbons of the piperidine ring.

-

Table 2: Predicted ¹³C NMR Chemical Shifts for 2,2-Dimethylpiperidine

| Carbon Atom | Predicted Chemical Shift (ppm) |

| C2 | ~50-60 |

| C3 | ~20-30 |

| C4 | ~20-30 |

| C5 | ~20-30 |

| C6 | ~40-50 |

| Methyl (CH₃) | ~20-30 |

Note: Actual chemical shifts can vary depending on the solvent and other experimental conditions.

Infrared (IR) Spectroscopy

FT-IR spectroscopy is used to identify the functional groups present in a molecule.

Experimental Protocol: FT-IR Analysis

-

Sample Preparation: For a solid sample like 2,2-Dimethylpiperidine hydrochloride, the KBr pellet method is commonly used. A small amount of the sample is finely ground with dry potassium bromide (KBr) and pressed into a thin, transparent disk.

-

Data Acquisition: The IR spectrum is recorded over the range of 4000-400 cm⁻¹.

-

Interpretation: Key vibrational bands to look for include:

-

N-H stretching vibrations (as -NH₂⁺-) in the region of 2700-3300 cm⁻¹.

-

C-H stretching vibrations of the methyl and methylene groups around 2850-3000 cm⁻¹.

-

C-H bending vibrations around 1350-1480 cm⁻¹.

-

C-N stretching vibrations.

-

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which aids in its identification.

Experimental Protocol: GC-MS Analysis

-

Sample Preparation: Dissolve the sample in a volatile organic solvent like methanol or dichloromethane.

-

Gas Chromatography (GC) Conditions:

-

Column: A non-polar or mid-polar capillary column (e.g., DB-5ms).

-

Injector Temperature: Typically 250°C.

-

Oven Program: A temperature gradient is used to separate the components, for example, starting at a lower temperature and ramping up to a higher temperature.

-

Carrier Gas: Helium at a constant flow rate.

-

-

Mass Spectrometry (MS) Conditions:

-

Ionization Mode: Electron Ionization (EI) at 70 eV is common for creating fragment ions.

-

Mass Analyzer: A quadrupole or time-of-flight (TOF) analyzer.

-

-

Data Analysis:

-

The mass spectrum of the free base (2,2-dimethylpiperidine) will be observed as the hydrochloride salt is typically not stable under GC conditions.

-

The molecular ion peak [M]⁺ should be observed at m/z 113.

-

Characteristic fragment ions will be present, likely corresponding to the loss of a methyl group ([M-15]⁺) and other fragmentation pathways of the piperidine ring. The base peak is often at m/z 98.[8]

-

High-Performance Liquid Chromatography (HPLC)

HPLC is a crucial technique for assessing the purity of 2,2-Dimethylpiperidine hydrochloride and for quantitative analysis. A reversed-phase HPLC method is generally suitable.

Experimental Protocol: RP-HPLC Analysis

-

Sample Preparation: Accurately weigh and dissolve the sample in the mobile phase or a compatible solvent.

-

HPLC Conditions:

-

Column: A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[9]

-

Mobile Phase: A mixture of an aqueous buffer (e.g., water with 0.1% phosphoric acid) and an organic solvent (e.g., acetonitrile or methanol).[9] The exact ratio will need to be optimized for good peak shape and retention time.

-

Flow Rate: Typically 1.0 mL/min.[9]

-

Detection: UV detection at a low wavelength (e.g., ~210 nm) is often suitable for compounds lacking a strong chromophore.

-

-

Data Analysis: The purity of the sample can be determined by the area percentage of the main peak. For quantitative analysis, a calibration curve would be constructed using standards of known concentration.

Safety and Handling

As with any chemical, proper safety precautions must be observed when handling 2,2-Dimethylpiperidine hydrochloride.

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, gloves, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably in a fume hood. Avoid creating dust.

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place.

Conclusion

2,2-Dimethylpiperidine hydrochloride is a valuable synthetic building block with unique structural features that make it an important tool in medicinal chemistry and organic synthesis. A thorough understanding of its chemical properties, synthetic routes, and analytical characterization is essential for its effective and safe use in research and development. This guide has provided a detailed technical overview to serve as a practical resource for scientists and researchers working with this compound.

References

-

PubChem. (n.d.). 1,2-Dimethylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dimethylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

Wikipedia. (n.d.). 2,6-Dimethylpiperidine. Retrieved from [Link]

-

PubChem. (n.d.). 2,2-Dimethylpyrrolidine. National Center for Biotechnology Information. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectrum of 1-amino-2,6-dimethylpiperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). Fast and Simple Determination of 3-Aminopiperidine without Derivatization Using High Performance Liquid Chromatography–Charged Aerosol Detector with an Ion-Exchange/Reversed-Phase Mixed-mode Column. Retrieved from [Link]

-

ResearchGate. (2023). A simple and universal headspace GC-FID method for accurate quantitation of volatile amines in pharmaceuticals. Retrieved from [Link]

-

Williams, S., et al. (2024). Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions. Organic & Biomolecular Chemistry. DOI:10.1039/D3OB01860A. Retrieved from [Link]

-

NIST. (n.d.). 2-Methylpiperidine. NIST Chemistry WebBook. Retrieved from [Link]

-

PubMed. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

-

ResearchGate. (2014). Gas chromatographic determination of fatty amines using an ionic liquid based capillary column. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of.... Retrieved from [Link]

-

Sreenivasulu, R., Ranganath, K. V. S., & Raju, R. R. (2015). Catalytic Hydrogenation of Substituted Pyridines with PtO2 Catalyst. International Journal of ChemTech Research, 8(4), 1836-1840. Retrieved from [Link]

-

PubMed Central (PMC). (2016). Synthesis of Enantioenriched 2-Alkyl Piperidine Derivatives through Asymmetric Reduction of Pyridinium Salts. National Institutes of Health. Retrieved from [Link]

- Google Patents. (n.d.). CN104034814B - The HPLC analytical approach of 3-amino piperidine.

-

Chemos GmbH & Co. KG. (2019). Safety Data Sheet: Piperidine. Retrieved from [Link]

-

ResearchGate. (n.d.). FTIR spectra of (a) 2,2,6,6-tetramethyl-4-piperidinol and (b) 4ATP..... Retrieved from [Link]

-

VTechWorks. (2003). Analysis of Biogenic Amines by GC/FID and GC/MS. Virginia Tech. Retrieved from [Link]

-

Patsnap Eureka. (n.d.). Method for synthesizing piperidine by continuous liquid-phase hydrogenation of pyridine in a microreactor. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient. Retrieved from [Link]

-

Jalalpure, S. (2020). A Validated Stability-indicating RP-HPLC Method for Piperine Estimation in Black Pepper, Marketed Formulation and Nanoparticles. International Journal of Pharmaceutical Education and Research, 54(3s), s168-s176. Retrieved from [Link]

-

PubChem. (n.d.). 2,5-Dimethylpiperidine. National Center for Biotechnology Information. Retrieved from [Link]

-

AAPPTec. (n.d.). Safety Data Sheet. Retrieved from [Link]

-

ResearchGate. (n.d.). 13C Nuclear magnetic resonance spectra of some N-alkylpiperidines and the corresponding N-oxides. N-Substitution and N-oxidation effects. Retrieved from [Link]

-

MassBank. (2019). Organic compounds. Retrieved from [Link]

-

LabRulez GCMS. (n.d.). Bulletin 737F Amines Analysis by Packed Column GC. Retrieved from [Link]

-

ResearchGate. (n.d.). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. Retrieved from [Link]

-

Doc Brown's Chemistry. (n.d.). C7H16 mass spectrum of 2,2-dimethylpentane fragmentation pattern of m/z m/e ions for.... Retrieved from [Link]

-

SpectraBase. (n.d.). 2,2,6,6-Tetramethylpiperidine-1-yloxy - Optional[FTIR] - Spectrum. Retrieved from [Link]

-

SpectraBase. (n.d.). Propanedioic acid, [2,2-dimethyl-1-(4-nitrophenyl)propyl]methyl-, diethyl ester - Optional[Vapor Phase IR] - Spectrum. Retrieved from [Link]

-

chemeurope.com. (n.d.). 2,6-Dimethylpiperidine. Retrieved from [Link]

-

ATB. (n.d.). (2R,6S)-2,6-Dimethylpiperidine | C7H15N | MD Topology | NMR | X-Ray. Retrieved from [Link]

-

Solubility of Things. (n.d.). 1,2-dimethylpiperidine. Retrieved from [Link]

Sources

- 1. Buy 2,2-Dimethylpiperidine hydrochloride | 1254339-11-1 [smolecule.com]

- 2. 2,2-Dimethylpiperidine | C7H15N | CID 3016856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Hydrogenation of functionalised pyridines with a rhodium oxide catalyst under mild conditions - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D3OB01860A [pubs.rsc.org]

- 4. asianpubs.org [asianpubs.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. 1,2-Dimethylpiperidine | C7H15N | CID 12637 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Development of a rapid GC-FID method to simultaneously determine triethylamine, diisopropylamine, and 1,1,3,3-tetramethylguanidine residues in an active pharmaceutical ingredient - PMC [pmc.ncbi.nlm.nih.gov]

Introduction: The Strategic Importance of the Gem-Dimethyl Piperidine Scaffold

An In-depth Technical Guide to 2,2-Dimethylpiperidine Hydrochloride for Advanced Research

In the landscape of modern medicinal chemistry and synthetic research, the piperidine ring stands as one of the most ubiquitous and valuable heterocyclic scaffolds.[1] Its prevalence in over twenty classes of pharmaceuticals and a vast array of natural alkaloids underscores its significance as a privileged structure in drug design.[1] This guide focuses on a specific, strategically important derivative: 2,2-Dimethylpiperidine hydrochloride (CAS No. 1254339-11-1).

The introduction of a gem-dimethyl group at the C-2 position imparts significant steric and electronic modifications to the parent piperidine ring. This substitution sterically hinders the adjacent nitrogen atom, influencing its nucleophilicity and basicity, and restricts conformational flexibility. These features make 2,2-dimethylpiperidine a unique building block, enabling the synthesis of complex molecules, particularly spirocyclic compounds, which are of growing interest for their potential to enhance biological activity and improve pharmacokinetic profiles.[2] This document serves as a technical resource for researchers, providing in-depth information on its chemical identity, synthesis, analytical characterization, and safe handling.

Core Physicochemical & Structural Data

A precise understanding of a compound's fundamental properties is the bedrock of its effective application in research. The key identifiers and properties for 2,2-Dimethylpiperidine and its hydrochloride salt are summarized below. The hydrochloride salt is the common commercially available form, enhancing stability and handling characteristics compared to the free base.

| Property | 2,2-Dimethylpiperidine Hydrochloride | 2,2-Dimethylpiperidine (Free Base) |

| CAS Number | 1254339-11-1[2][3] | 54152-47-5[2][4] |

| Molecular Formula | C₇H₁₆ClN[2] | C₇H₁₅N[2][4] |

| Molecular Weight | 149.66 g/mol [2] | 113.20 g/mol [2][4] |

| IUPAC Name | 2,2-dimethylpiperidine;hydrochloride[2] | 2,2-dimethylpiperidine[4] |

| SMILES String | CC1(CCCCN1)C.Cl[2] | CC1(CCCCN1)C[2][4] |

| InChI Key | ZSTJSSFBLHVKRN-UHFFFAOYSA-N[2] | LBUPWCHXRSTTNO-UHFFFAOYSA-N[2][4] |

| Appearance | Solid | Liquid (at standard conditions) |

Synthesis Methodologies: A Protocol-Driven Perspective

The synthesis of 2,2-Dimethylpiperidine hydrochloride can be approached through several established organic chemistry pathways. Common strategies include the alkylation of piperidine, the reduction of nitrile precursors, and various cyclization reactions.[2] The choice of method often depends on the available starting materials, required scale, and desired purity.

Below is a representative, detailed protocol for a common synthetic approach: the reductive amination of a ketone, which is a type of cyclization reaction.

Experimental Protocol: Synthesis via Reductive Amination

This protocol describes a robust method for synthesizing the 2,2-dimethylpiperidine core, followed by conversion to its hydrochloride salt.

Objective: To synthesize 2,2-Dimethylpiperidine hydrochloride from 5-amino-2-pentanone.

Causality: This intramolecular reductive amination is a highly efficient method for forming cyclic amines. The reaction proceeds via the formation of an intermediate imine (or enamine) from the ketone and primary amine functionalities within the same molecule, which is then reduced in situ to the desired piperidine ring. Sodium triacetoxyborohydride is chosen as the reducing agent due to its mild nature and high selectivity for imines over ketones, minimizing side reactions.

Materials:

-

5-amino-2-pentanone hydrochloride

-

Sodium triacetoxyborohydride (NaBH(OAc)₃)

-

1,2-Dichloroethane (DCE) or Dichloromethane (DCM)

-

Saturated sodium bicarbonate solution (NaHCO₃)

-

Anhydrous magnesium sulfate (MgSO₄)

-

Diethyl ether (Et₂O)

-

Hydrochloric acid solution (2 M in diethyl ether)

-

Standard laboratory glassware, magnetic stirrer, and inert atmosphere setup (Nitrogen or Argon)

Step-by-Step Methodology:

-

Reaction Setup: To a 250 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add 5-amino-2-pentanone hydrochloride (1 eq.).

-

Solvent Addition: Suspend the starting material in 1,2-dichloroethane (approx. 0.1 M concentration).

-

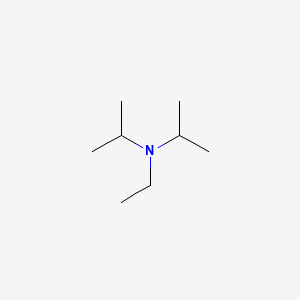

Neutralization (Free Base Formation): Add triethylamine (TEA) (1.1 eq.) dropwise at 0 °C to neutralize the hydrochloride salt and liberate the free amine. Stir for 15 minutes. This step is critical as the free amine is required for the initial condensation with the ketone.

-

Reductant Addition: Add sodium triacetoxyborohydride (1.5 eq.) portion-wise over 20 minutes at 0 °C. The slow, portion-wise addition helps to control the reaction exotherm and ensure a smooth reduction.

-

Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 12-18 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting material is consumed.

-

Workup - Quenching: Carefully quench the reaction by the slow addition of a saturated aqueous solution of sodium bicarbonate until gas evolution ceases. This neutralizes the acidic byproducts and any remaining reducing agent.

-

Workup - Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with dichloromethane. Combine the organic layers.

-

Workup - Drying and Filtration: Dry the combined organic extracts over anhydrous magnesium sulfate, filter, and concentrate the filtrate under reduced pressure to yield the crude 2,2-dimethylpiperidine free base.

-

Purification (Optional): If necessary, purify the free base by distillation or column chromatography.

-

Salt Formation: Dissolve the purified free base in a minimal amount of diethyl ether. Slowly add a 2 M solution of HCl in diethyl ether (1.1 eq.) while stirring. A white precipitate of 2,2-Dimethylpiperidine hydrochloride will form.

-

Isolation: Collect the solid product by vacuum filtration, wash with cold diethyl ether, and dry under vacuum to yield the final product.

Diagram: General Synthesis Workflow

Caption: A generalized workflow for the synthesis and isolation of 2,2-Dimethylpiperidine HCl.

Applications in Drug Development & Research

The utility of 2,2-Dimethylpiperidine hydrochloride is primarily as a versatile building block for more complex molecules.[2] Its structural features are leveraged in several key areas:

-

Pharmaceutical Synthesis: It serves as a precursor for synthesizing novel compounds with potential therapeutic applications. The piperidine core is a known pharmacophore that can interact with various biological targets, and derivatives may exhibit properties such as neurotransmitter modulation or antimicrobial activity.[2]

-

Agrochemicals: Similar to pharmaceuticals, it can be used as an intermediate in the creation of new pesticides and herbicides.

-

Catalysis: The nitrogen atom in the piperidine ring can act as a nucleophile or a base, allowing the compound to function as a catalyst or co-catalyst in certain organic reactions.[2]

-

Spirocycle Construction: The gem-dimethyl group provides a steric anchor that can direct intramolecular reactions, making it an excellent starting point for the synthesis of spirocyclic systems—molecules with two rings sharing a single atom.[2]

Diagram: Role in Research & Development

Caption: The central role of 2,2-Dimethylpiperidine HCl as a precursor in various research fields.

Analytical Characterization Protocols

Confirming the identity and purity of 2,2-Dimethylpiperidine hydrochloride is essential. Mass spectrometry (MS) and Nuclear Magnetic Resonance (NMR) spectroscopy are the primary methods for structural elucidation.[2]

Mass Spectrometry (MS)

Mass spectrometry of the free base (after neutralization) will show a molecular ion peak ([M]⁺) at an m/z of 113.[2] Characteristic fragmentation patterns typically involve alpha-cleavage adjacent to the nitrogen atom and other ring fragmentation processes.[2]

Protocol: GC-MS Analysis for Purity Assessment

Objective: To determine the purity and confirm the identity of a synthesized batch of 2,2-Dimethylpiperidine.

Causality: Gas Chromatography (GC) separates volatile compounds based on their boiling point and interaction with the stationary phase. Mass Spectrometry (MS) then fragments and detects the eluted compounds, providing a unique mass spectrum that confirms molecular weight and structure. This combination is ideal for assessing the purity of the relatively volatile free base.

Sample Preparation:

-

Accurately weigh approximately 10 mg of the 2,2-Dimethylpiperidine hydrochloride sample into a vial.

-

Add 1 mL of methanol and 50 µL of a neutralizing agent (e.g., N,N-Diisopropylethylamine) to liberate the free base.

-

Vortex the sample to ensure complete dissolution and neutralization.

-

Dilute the sample 1:100 with methanol for analysis.

Instrumentation & Conditions:

-

GC System: Agilent 7890B GC or equivalent.

-

MS System: Agilent 5977A MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm, 0.25 µm film thickness) or similar non-polar column.

-

Inlet Temperature: 250 °C.

-

Injection Volume: 1 µL (Split mode, 50:1).

-

Carrier Gas: Helium, constant flow at 1.0 mL/min.

-

Oven Program:

-

Initial temperature: 50 °C, hold for 2 minutes.

-

Ramp: 15 °C/min to 250 °C.

-

Hold: 5 minutes at 250 °C.

-

-

MSD Transfer Line: 280 °C.

-

Ion Source: Electron Ionization (EI) at 70 eV.

-

Scan Range: 35-350 amu.

Data Analysis:

-

Identify the peak corresponding to 2,2-Dimethylpiperidine.

-

Confirm its identity by comparing the acquired mass spectrum with a reference library or by analyzing the fragmentation pattern (expecting a molecular ion at m/z 113).

-

Calculate the purity by determining the peak area percentage of the main component relative to all other integrated peaks in the chromatogram.

Diagram: Analytical Workflow

Caption: Step-by-step workflow for the GC-MS analysis of 2,2-Dimethylpiperidine.

Safety, Handling, and Storage

Proper handling of all chemical reagents is paramount for laboratory safety. 2,2-Dimethylpiperidine hydrochloride and its free base require careful management.

GHS Hazard Information

The following hazard classifications have been reported for similar piperidine derivatives and should be considered applicable.

| Hazard Class | Code | Statement |

| Acute Toxicity, Oral | H302 | Harmful if swallowed. |

| Skin Corrosion/Irritation | H315 | Causes skin irritation.[5] |

| Serious Eye Damage/Eye Irritation | H319 | Causes serious eye irritation.[5] |

| Skin Sensitization | H317 | May cause an allergic skin reaction. |

| Specific Target Organ Toxicity (Single) | H335 | May cause respiratory irritation.[5] |

Protocol: Safe Handling and Emergency Procedures

Engineering Controls:

-

Work in a well-ventilated chemical fume hood at all times to avoid inhalation of dust or vapors.[6]

-

Ensure that eyewash stations and safety showers are readily accessible and in good working order.[6]

Personal Protective Equipment (PPE):

-

Eye Protection: Wear chemical safety goggles or a face shield.

-

Hand Protection: Wear chemically resistant gloves (e.g., nitrile).

-

Skin Protection: Wear a lab coat, long pants, and closed-toe shoes.

Handling and Storage:

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible materials such as strong oxidizing agents and acids.[6][7]

-

Handling: Avoid creating dust. Do not breathe dust or vapors. Avoid contact with skin, eyes, and clothing.[6][7]

Emergency Procedures:

-

Skin Contact: Immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing. Seek medical attention.[7]

-

Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.

-

Inhalation: Remove the victim to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Seek immediate medical attention.[7]

-

Ingestion: Do NOT induce vomiting. If the victim is conscious and alert, give 2-4 cupfuls of water. Never give anything by mouth to an unconscious person. Call a physician immediately.[7]

References

-

2,6-Dimethylpiperidine hydrochloride | C7H16ClN | CID 199821. (n.d.). PubChem - NIH. Retrieved January 24, 2024, from [Link]

-

2,2-Dimethylpiperidine | C7H15N | CID 3016856. (n.d.). PubChem - NIH. Retrieved January 24, 2024, from [Link]

-

SAFETY DATA SHEET - 3,5-Dimethylpiperidine. (2025, October 30). Thermo Fisher Scientific. Retrieved January 24, 2024, from [Link]

-

Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (2021). Molecules, 26(23), 7339. Retrieved January 24, 2024, from [Link]

Sources

- 1. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications [mdpi.com]

- 2. Buy 2,2-Dimethylpiperidine hydrochloride | 1254339-11-1 [smolecule.com]

- 3. eMolecules 2,2-Dimethyl-piperidine hydrochloride | 1254339-11-1 | MFCD22689294 | Fisher Scientific [fishersci.com]

- 4. 2,2-Dimethylpiperidine | C7H15N | CID 3016856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 2,6-Dimethylpiperidine hydrochloride | C7H16ClN | CID 199821 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. fishersci.com [fishersci.com]

- 7. WERCS Studio - Application Error [assets.thermofisher.com]

An In-depth Technical Guide to 2,2-Dimethylpiperidine Hydrochloride: Properties, Synthesis, and Applications

This guide provides a comprehensive technical overview of 2,2-Dimethylpiperidine hydrochloride, a key heterocyclic building block for researchers, medicinal chemists, and professionals in drug development. We will delve into its fundamental properties, validated synthesis and purification protocols, analytical characterization, and its strategic applications in modern chemistry.

Core Molecular Attributes and Physicochemical Properties

2,2-Dimethylpiperidine hydrochloride is the salt form of the parent amine, 2,2-dimethylpiperidine. The geminal dimethyl groups at the C-2 position introduce significant steric hindrance, which influences its reactivity and conformational behavior compared to unsubstituted piperidine. This steric shielding can enhance the metabolic stability of drug candidates by impeding enzymatic degradation at positions adjacent to the nitrogen atom, a feature of high interest in medicinal chemistry.[1]

The hydrochloride salt form is typically preferred in laboratory and pharmaceutical settings due to its higher stability, crystallinity, and improved solubility in aqueous media compared to the free base.

Key Identifiers and Properties

A summary of the essential chemical and physical data for 2,2-Dimethylpiperidine and its hydrochloride salt is presented below.

| Property | Value | Source(s) |

| IUPAC Name | 2,2-dimethylpiperidine;hydrochloride | |

| Molecular Formula | C₇H₁₆ClN | [2] |

| Molecular Weight | 149.66 g/mol | [2] |

| CAS Number | 1254339-11-1 | [2] |

| Melting Point | Approx. 245-248 °C (Reference: Piperidine HCl) | [3][4] |

| pKa (Predicted) | 10.82 ± 0.10 | |

| Appearance | White to off-white crystalline solid | |

| Solubility | Soluble in water, methanol, and ethanol. Sparingly soluble in cold acetone. Insoluble in non-polar solvents like diethyl ether and hexane. | |

| SMILES (HCl Salt) | CC1(CCCCN1)C.Cl | [2] |

| InChI Key (HCl Salt) | ZSTJSSFBLHVKRN-UHFFFAOYSA-N |

Free Base (2,2-Dimethylpiperidine) Data:

-

Molecular Formula: C₇H₁₅N

-

Molecular Weight: 113.20 g/mol

-

CAS Number: 54152-47-5

-

Boiling Point: ~135.8 °C

-

Density: ~0.803 g/cm³

Synthesis and Purification Workflow

The synthesis of 2,2-Dimethylpiperidine hydrochloride is a robust two-step process. The first step involves the catalytic hydrogenation of the aromatic precursor, 2,2-dimethylpyridine. The resulting free base is then converted to its hydrochloride salt.

Part 1: Synthesis of 2,2-Dimethylpiperidine (Free Base)

Principle: This procedure involves the heterogeneous catalytic hydrogenation of 2,2-dimethylpyridine. Platinum(IV) oxide (PtO₂), also known as Adams' catalyst, is highly effective for this transformation. The reaction is typically carried out in an acidic solvent like acetic acid, which activates the pyridine ring towards reduction.

Experimental Protocol:

-

Reaction Setup: To a heavy-walled hydrogenation flask, add 2,2-dimethylpyridine (1.0 eq) and glacial acetic acid (5-10 mL per gram of pyridine).

-

Catalyst Addition: Carefully add Platinum(IV) oxide (PtO₂, ~5 mol%) to the solution under an inert atmosphere (e.g., Nitrogen or Argon).

-

Hydrogenation: Secure the flask to a Parr hydrogenation apparatus. Evacuate the flask and purge with hydrogen gas three times. Pressurize the vessel with hydrogen to 50-60 psi.

-

Reaction Monitoring: Shake the reaction mixture at room temperature. The reaction is exothermic and may require initial cooling. Monitor the reaction progress by observing the cessation of hydrogen uptake. This typically takes 12-24 hours.

-

Workup: Once the reaction is complete, carefully vent the hydrogen gas and purge the vessel with nitrogen.

-

Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the platinum catalyst. Wash the Celite pad with a small amount of methanol or ethanol.

-

Isolation: Basify the filtrate to a pH > 12 by the slow, cooled addition of a concentrated aqueous solution of sodium hydroxide (NaOH).

-

Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with diethyl ether or dichloromethane.

-

Drying and Concentration: Combine the organic extracts, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure to yield crude 2,2-dimethylpiperidine as an oil. Purification can be achieved by fractional distillation under reduced pressure.

Part 2: Preparation and Purification of 2,2-Dimethylpiperidine Hydrochloride

Principle: The free base is a nucleophilic amine that readily reacts with a strong acid like hydrochloric acid to form the ammonium salt. The resulting salt is typically a crystalline solid that is insoluble in non-polar organic solvents, allowing for its precipitation and subsequent purification by recrystallization.

Experimental Protocol:

-

Salt Formation: Dissolve the crude 2,2-dimethylpiperidine (1.0 eq) in a minimal amount of a dry, non-polar solvent such as anhydrous diethyl ether or ethyl acetate.

-

Acidification: While stirring, slowly add a solution of hydrogen chloride in ethanol or bubble dry hydrogen chloride gas through the solution until the mixture is acidic (test with pH paper).[5] A white precipitate of 2,2-Dimethylpiperidine hydrochloride will form.

-

Isolation: Collect the precipitate by vacuum filtration. Wash the solid with two portions of cold, dry diethyl ether to remove any unreacted starting material and non-salt impurities.[5]

-

Purification (Recrystallization): Transfer the crude salt to a clean flask. Add a minimal amount of hot ethanol or methanol to fully dissolve the solid. Slowly add a less polar co-solvent, such as diethyl ether or ethyl acetate, until the solution becomes cloudy.[6]

-

Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath or refrigerator for several hours to maximize crystal formation.

-

Final Product: Collect the pure crystals by vacuum filtration, wash with a small amount of cold diethyl ether, and dry in a vacuum oven to yield pure 2,2-Dimethylpiperidine hydrochloride.

Analytical Characterization and Quality Control

Rigorous analytical testing is essential to confirm the identity and purity of the synthesized compound.

Spectroscopic Analysis

-

¹H NMR Spectroscopy: The proton NMR spectrum provides definitive structural confirmation. Key expected signals include:

-

A sharp singlet in the range of 1.0-1.5 ppm, integrating to 6 protons, corresponding to the two sterically equivalent methyl groups at the C-2 position.

-

A series of multiplets between 1.5-3.5 ppm corresponding to the methylene protons of the piperidine ring.

-

A broad singlet at higher chemical shift corresponding to the two N-H protons of the ammonium salt.

-

-

¹³C NMR Spectroscopy: The carbon spectrum will show distinct signals for each carbon atom. A key feature is the quaternary carbon signal (C2) and the two equivalent methyl carbon signals.

-

Mass Spectrometry (MS): When analyzing the free base by GC-MS, the molecular ion peak [M]⁺ is expected at m/z = 113. Characteristic fragmentation patterns resulting from the loss of methyl groups are also observed.

-

Infrared (IR) Spectroscopy: The IR spectrum of the hydrochloride salt is characterized by a broad absorption band in the 2400-2800 cm⁻¹ region, which is indicative of the N-H stretching vibrations of the ammonium salt. C-H stretching and bending vibrations will also be present.

Chromatographic Purity and Melting Point

-

High-Performance Liquid Chromatography (HPLC): Purity can be quantified using a reverse-phase HPLC method. A C18 column with a mobile phase consisting of an acetonitrile/water gradient containing a buffer like phosphoric acid is a common starting point. Detection is typically performed with a UV detector at a low wavelength (~210 nm) or with an Evaporative Light Scattering Detector (ELSD).

-

Gas Chromatography (GC): The purity of the free base can be readily assessed by GC, often coupled with a Flame Ionization Detector (FID).

-

Melting Point Analysis: A sharp melting point range close to the reference value for piperidine hydrochloride (245-248 °C) is a strong indicator of high purity.[3][4]

Applications in Research and Development

The piperidine scaffold is a "privileged structure" in medicinal chemistry, appearing in a vast number of FDA-approved drugs and clinical candidates.[1][7][8] Its prevalence is due to its ability to confer favorable physicochemical properties, such as improved solubility and metabolic stability, and to act as a rigid scaffold for presenting functional groups in a defined three-dimensional orientation.[1]

Key Application Areas:

-

Fragment-Based Drug Discovery (FBDD): Saturated heterocycles like 2,2-dimethylpiperidine are highly valued as 3D fragments.[2] Their rigid, non-planar structures allow for the exploration of chemical space that is inaccessible to traditional flat, aromatic fragments, leading to novel protein-ligand interactions.[9]

-

Scaffold for Bioactive Molecules: The piperidine ring is a core component in drugs targeting a wide range of diseases, including cancer, central nervous system (CNS) disorders, and infectious diseases.[1][7][8] The 2,2-dimethyl substitution pattern can be strategically employed to block metabolic oxidation at the C-2 position, thereby enhancing the pharmacokinetic profile of a lead compound.[10]

-

Chemical Intermediate: As a secondary amine, 2,2-dimethylpiperidine serves as a versatile nucleophile for synthesizing more complex molecules through reactions such as N-alkylation, N-acylation, and sulfonamide formation.[7]

Safety, Handling, and Storage

As with all laboratory chemicals, proper safety protocols must be strictly followed when handling 2,2-Dimethylpiperidine hydrochloride and its free base.

-

Hazard Identification: Based on data for related dimethylpiperidines, the compound should be considered corrosive and capable of causing skin and eye irritation or burns.[1] The free base is a flammable liquid.

-

Personal Protective Equipment (PPE): Always wear chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Handling: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust or vapors.[1] Keep away from heat, sparks, and open flames.[1]

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place.[1] The hydrochloride salt is hygroscopic and should be protected from moisture.

-

Disposal: Dispose of waste in accordance with local, state, and federal regulations.

References

- Smolecule. (n.d.). Buy 2,2-Dimethylpiperidine hydrochloride | 1254339-11-1.

- Łowicki, D., & Przybylski, P. (2025). Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds. European Journal of Medicinal Chemistry, 302(Pt 1), 118213.

- Jones, S. P., Firth, J. D., Wheldon, M. C., Atobe, M., Hubbard, R. E., Blakemore, D. C., De Fusco, C., Lucas, S. C. C., Roughley, S. D., Vidler, L. R., Whatton, M. A., Woolford, A. J.-A., Wrigley, G. L., & O'Brien, P. (2022). Exploration of piperidine 3D fragment chemical space: synthesis and 3D shape analysis of fragments derived from 20 regio- and diastereoisomers of methyl substituted pipecolinates. RSC Medicinal Chemistry, 13(11), 1614–1620.

- Sigma-Aldrich. (2025). Safety Data Sheet: Piperidine.

- ResearchGate. (2023). a) Different modalities of piperidine-containing drugs and drug...

- Smolecule. (n.d.). Buy 2,2-Dimethylpiperidine hydrochloride | 1254339-11-1.

- PubChem. (n.d.). 2,6-Dimethylpiperidine hydrochloride.

- ChemicalBook. (n.d.). Piperidine hydrochloride | 6091-44-7.

- Life Chemicals. (2021). Boost your Medicinal Chemistry Research with C-substituted Piperidines | Building Blocks.

- Organic Syntheses. (n.d.). 2-Pyrrolidinemethanol, α,α-diphenyl-, (±)-.

- Smolecule. (n.d.). Buy 2,2-Dimethylpiperidine hydrochloride | 1254339-11-1.

- Encyclopedia.pub. (2023). Pharmacological Applications of Piperidine Derivatives.

- Zhang, Y., et al. (2022). Total Content of Piperidine Analysis in Artane by RP-HPLC Using Pre-Column Derivatization with 4-Toluene Sulfonyl Chloride. PubMed.

Sources

- 1. Piperidine-containing drugs and recently studied analogs - biological activity, mechanism of action and synthetic cascade access to their scaffolds - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Buy 2,2-Dimethylpiperidine hydrochloride | 1254339-11-1 [smolecule.com]

- 4. 6091-44-7 CAS MSDS (Piperidine hydrochloride) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]

- 5. 2,6-Dimethylpiperidine - Wikipedia [en.wikipedia.org]

- 6. CAS#:917898-68-1 | [1-(2,2-dimethylpropyl)piperidin-4-yl]methanol | Chemsrc [chemsrc.com]

- 7. lifechemicals.com [lifechemicals.com]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Synthesis of Biologically Active Molecules through Multicomponent Reactions - PMC [pmc.ncbi.nlm.nih.gov]

A Comprehensive Spectroscopic Guide to 2,2-Dimethylpiperidine Hydrochloride

Introduction

2,2-Dimethylpiperidine hydrochloride is a substituted heterocyclic amine salt. As with many active pharmaceutical ingredients (APIs) and research chemicals, unambiguous structural confirmation and purity assessment are paramount. This technical guide provides an in-depth analysis of the expected spectral data for 2,2-dimethylpiperidine hydrochloride, leveraging fundamental principles and comparative data from related structures. This document is intended for researchers, scientists, and drug development professionals who rely on nuclear magnetic resonance (NMR), infrared (IR) spectroscopy, and mass spectrometry (MS) for molecular characterization.

This guide will delve into the theoretical underpinnings of the spectral features of 2,2-dimethylpiperidine hydrochloride, offering predicted data based on established spectroscopic principles and data from analogous compounds. Each section will not only present the expected data but will also elucidate the scientific rationale behind these predictions, providing a robust framework for the analysis of this and similar molecules.

Molecular Structure and Spectroscopic Implications

The structure of 2,2-dimethylpiperidine hydrochloride features a piperidine ring with two methyl groups on the C2 carbon and a protonated nitrogen atom, forming a hydrochloride salt. This structure informs the expected outcomes of various spectroscopic techniques. The protonation of the nitrogen atom to form the piperidinium ion is a key feature that significantly influences both the NMR and IR spectra compared to its free base counterpart, 2,2-dimethylpiperidine.

Caption: Molecular structure of 2,2-Dimethylpiperidine Hydrochloride.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For 2,2-dimethylpiperidine hydrochloride, both ¹H and ¹³C NMR will provide distinct signals corresponding to the unique proton and carbon environments in the molecule.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals for the methyl groups and the methylene protons of the piperidine ring, as well as for the protons on the nitrogen atom. The chemical shifts are influenced by the electron-withdrawing effect of the positively charged nitrogen atom.

| Protons | Predicted Chemical Shift (ppm) | Predicted Multiplicity | Integration | Rationale |

| C(2)-CH ₃ | ~1.3 - 1.5 | Singlet (s) | 6H | The two methyl groups at C2 are equivalent and do not have any adjacent protons to couple with. |

| C(3)-H ₂ | ~1.7 - 1.9 | Multiplet (m) | 2H | These protons are adjacent to other methylene groups, leading to complex splitting. |

| C(4)-H ₂ | ~1.6 - 1.8 | Multiplet (m) | 2H | Similar to the C3 protons, these will show complex splitting patterns. |

| C(5)-H ₂ | ~1.7 - 1.9 | Multiplet (m) | 2H | Adjacent to both a methylene group and the methylene group at C6. |

| C(6)-H ₂ | ~3.0 - 3.3 | Multiplet (m) | 2H | These protons are alpha to the positively charged nitrogen, causing a significant downfield shift. |

| NH ₂⁺ | ~8.5 - 9.5 | Broad Singlet (br s) | 2H | The protons on the nitrogen are acidic and often exchange with trace water in the solvent, leading to a broad signal. The positive charge causes a strong deshielding effect. |

Expert Insight: The downfield shift of the C6 protons is a direct consequence of the inductive effect of the adjacent positively charged nitrogen atom. The broadness of the N-H signal is characteristic of amine salts and can be confirmed by D₂O exchange, which would cause the signal to disappear.

Predicted ¹³C NMR Spectral Data

The ¹³C NMR spectrum will show distinct signals for each of the unique carbon atoms in the molecule. The chemical shifts are influenced by the substitution pattern and the electronegativity of the adjacent atoms.[1]

| Carbon | Predicted Chemical Shift (ppm) | Rationale |

| C (2)-CH₃ | ~25 - 30 | The methyl carbons are in a typical alkane region. |

| C 2 | ~55 - 60 | This is a quaternary carbon, and its chemical shift is influenced by the two methyl groups and the adjacent methylene group. |

| C 3 | ~22 - 27 | A standard methylene carbon in a cyclic alkane. |

| C 4 | ~20 - 25 | The methylene carbon furthest from the nitrogen atom. |

| C 5 | ~28 - 33 | A methylene carbon beta to the nitrogen atom. |

| C 6 | ~45 - 50 | This carbon is alpha to the positively charged nitrogen, resulting in a downfield shift compared to a typical methylene carbon in a piperidine ring. |

Expert Insight: The symmetry of the two methyl groups at the C2 position results in a single signal in the ¹³C NMR spectrum.[2] The downfield shift of the C6 carbon is a key indicator of the protonation state of the nitrogen.

Experimental Protocol: NMR Sample Preparation

A meticulously prepared sample is crucial for obtaining high-quality NMR spectra.[3]

-

Solvent Selection: Choose a suitable deuterated solvent in which the compound is soluble, such as Deuterium Oxide (D₂O), Methanol-d₄ (CD₃OD), or Dimethyl Sulfoxide-d₆ (DMSO-d₆). The choice of solvent can affect the chemical shifts, particularly of the labile N-H protons.

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of 2,2-dimethylpiperidine hydrochloride.

-

Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.

-

Filter the solution through a small plug of glass wool in a Pasteur pipette directly into a clean, dry NMR tube to remove any particulate matter.

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock and shim the instrument to optimize the magnetic field homogeneity.

-

Acquire the ¹H and ¹³C NMR spectra using standard acquisition parameters.

-

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Predicted IR Spectral Data

The IR spectrum of 2,2-dimethylpiperidine hydrochloride will be characterized by the presence of N-H stretching and bending vibrations, in addition to the C-H and C-N vibrations.

| Functional Group | Predicted Absorption Range (cm⁻¹) | Vibration Type | Rationale |

| N-H⁺ | 2700 - 3200 (broad) | Stretching | The stretching vibration of the N-H bonds in the secondary ammonium salt appears as a broad band due to hydrogen bonding.[4] |

| C-H (sp³) | 2850 - 3000 | Stretching | Typical stretching vibrations for C-H bonds in alkanes. |

| N-H₂⁺ | 1560 - 1620 | Bending (scissoring) | This absorption is characteristic of secondary amine salts.[5] |

| C-H | 1450 - 1470 | Bending (scissoring and asymmetric) | Bending vibrations of the methylene and methyl groups. |

| C-N⁺ | 1150 - 1250 | Stretching | The stretching vibration of the C-N bond in the piperidinium ring. |

Expert Insight: The broadness and position of the N-H⁺ stretching band are highly indicative of the presence of an amine salt. The absence of a sharp N-H stretch around 3300-3500 cm⁻¹, which is characteristic of a free secondary amine, confirms the formation of the hydrochloride salt.

Experimental Protocol: Attenuated Total Reflectance (ATR) FT-IR

ATR-FTIR is a convenient method for obtaining IR spectra of solid samples with minimal sample preparation.

-

Instrument Preparation: Ensure the ATR crystal is clean. Record a background spectrum.

-

Sample Application: Place a small amount of the solid 2,2-dimethylpiperidine hydrochloride powder onto the ATR crystal.

-

Data Acquisition: Apply pressure to ensure good contact between the sample and the crystal. Collect the IR spectrum.

-

Cleaning: Clean the ATR crystal thoroughly after the measurement.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. For 2,2-dimethylpiperidine hydrochloride, electrospray ionization (ESI) is a suitable technique.

Predicted Mass Spectrum Data

In positive ion mode ESI-MS, the molecule is expected to be detected as the protonated free base (the 2,2-dimethylpiperidinium cation).

| Ion | Predicted m/z | Rationale |

| [M+H]⁺ | 114.13 | This corresponds to the mass of the free base (C₇H₁₅N, molecular weight 113.20) plus a proton. This will be the parent ion. |

| [M-CH₃]⁺ | 98.12 | Loss of a methyl group from the parent ion is a likely fragmentation pathway. |

Expert Insight: Since 2,2-dimethylpiperidine hydrochloride is a salt, it will readily form the [M+H]⁺ ion in the ESI source. The observation of the parent ion at m/z 114.13 would confirm the mass of the organic cation. Fragmentation patterns can provide further structural information.

Experimental Protocol: Electrospray Ionization Mass Spectrometry (ESI-MS)

-

Sample Preparation:

-

Prepare a dilute solution of 2,2-dimethylpiperidine hydrochloride in a suitable solvent such as methanol or a mixture of water and acetonitrile.

-

-

Infusion:

-

Infuse the sample solution directly into the ESI source of the mass spectrometer at a constant flow rate.

-

-

Data Acquisition:

-

Acquire the mass spectrum in positive ion mode over an appropriate m/z range.

-

Integrated Spectral Analysis Workflow

The confirmation of the structure of 2,2-dimethylpiperidine hydrochloride relies on the integration of data from all three spectroscopic techniques.

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. C-13 nmr spectrum of 2,2-dimethylpropane analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of neopentane C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]

- 3. 2,2-Dimethylpiperidine | C7H15N | CID 3016856 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. cdnsciencepub.com [cdnsciencepub.com]

The Unexplored Potential: A Technical Guide to the Biological Activities of 2,2-Dimethylpiperidine Derivatives

Foreword: Navigating the Landscape of Piperidine Chemistry

The piperidine scaffold is a cornerstone of modern medicinal chemistry, celebrated for its prevalence in a vast array of FDA-approved drugs and biologically active natural products.[1][2][3] Its conformational flexibility and ability to engage in diverse molecular interactions have cemented its status as a "privileged structure" in the design of novel therapeutics.[1] This guide delves into the potential biological activities of a specific, yet underexplored, subclass: 2,2-dimethylpiperidine derivatives.

While extensive research has illuminated the pharmacological landscape of monosubstituted and 2,6-disubstituted piperidines, the 2,2-dimethyl structural motif remains a largely uncharted territory. This guide will, therefore, take a dual approach. Firstly, it will provide a comprehensive overview of the established biological activities of the broader piperidine family, with a focus on anticancer, antiviral, and neuroprotective applications. Secondly, it will leverage this knowledge to extrapolate and hypothesize the potential therapeutic avenues for 2,2-dimethylpiperidine derivatives, considering the unique steric and electronic influence of the gem-dimethyl group. This document is intended for researchers, scientists, and drug development professionals as a foundational resource to inspire and guide future investigations into this promising chemical space.

I. The Piperidine Scaffold: A Privileged Motif in Drug Discovery

The six-membered nitrogen-containing heterocycle, piperidine, is a recurring structural feature in numerous pharmaceuticals.[1][4] Its success can be attributed to several key properties:

-

Synthetic Tractability: A wealth of synthetic methodologies exists for the construction and functionalization of the piperidine ring, allowing for the creation of diverse chemical libraries.[1]

-

Physicochemical Properties: The piperidine moiety can influence a molecule's solubility, lipophilicity, and basicity, all critical parameters for drug-likeness and pharmacokinetic profiles.

-

Target Interaction: The nitrogen atom can act as a hydrogen bond acceptor or a protonated cation, facilitating interactions with biological targets such as enzymes and receptors.

These attributes have led to the incorporation of the piperidine scaffold into drugs for a wide range of therapeutic areas, including oncology, virology, and neurology.[3]

II. Established Biological Activities of Piperidine Derivatives

A. Anticancer Activity: A Multi-pronged Attack

Piperidine derivatives have demonstrated significant potential in oncology through various mechanisms of action, including the disruption of cellular signaling pathways, induction of apoptosis, and inhibition of cell migration.[3]

A noteworthy example is a series of 2,6-disubstituted N-methylpiperidine derivatives, which have been investigated for their cytotoxic effects.[2] Specifically, cis- and trans-N-methyl-2,6-bis(bromomethyl)piperidine have shown oxic IC50 values in the low micromolar range against human colon carcinoma cell lines.[2] While not 2,2-dimethyl derivatives, this highlights the potential of dimethyl-substituted piperidines in cancer research.

Furthermore, other piperidine-containing compounds have been shown to arrest the cell cycle and induce apoptosis in various cancer cell lines, including breast, prostate, and colon cancer.[3] For instance, certain derivatives can modulate the expression of key proteins involved in apoptosis, such as the Bcl-2 family, leading to programmed cell death.[3]

Table 1: Cytotoxic Activity of Selected Piperidine Derivatives

| Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| cis-N-methyl-2,6-bis(bromomethyl)piperidine | HT 29 (colon) | 6-11 | [2] |

| trans-N-methyl-2,6-bis(bromomethyl)piperidine | BE (colon) | 6-11 | [2] |

| Compound 17a (a piperidine derivative) | PC3 (prostate) | Not specified | [3] |

Hypothesized Role of the 2,2-Dimethyl Group in Anticancer Activity: The gem-dimethyl substitution at the 2-position could offer several advantages. The steric bulk may enhance selectivity for specific protein targets by preventing binding to off-targets with smaller binding pockets. Additionally, this substitution can block metabolic oxidation at the 2-position, potentially increasing the metabolic stability and half-life of the compound.

B. Antiviral Activity: Targeting Viral Replication

The piperidine scaffold is also a key component in the development of antiviral agents.[5] Derivatives have been identified that show activity against a range of viruses, including HIV and influenza.[5] For example, a series of N-substituted piperidine derivatives have been synthesized and evaluated for their antiviral properties, with some compounds showing pronounced action against the influenza A/H1N1 virus.[5]

Table 2: Antiviral Activity of a Selected Piperidine Derivative

| Derivative | Virus | Assay | Results | Reference |

| FZJ05 (a purine-piperidine hybrid) | Influenza A/H1N1 | MDCK cell-based assay | Significant potency, with EC50 values much lower than ribavirin, amantadine, and rimantadine. | [5] |

Hypothesized Role of the 2,2-Dimethyl Group in Antiviral Activity: In the context of antiviral drug design, the 2,2-dimethyl group could influence the binding affinity and selectivity of the molecule for viral proteins. The steric hindrance might favor interactions with specific topographies on viral enzymes or structural proteins, leading to enhanced inhibitory activity.

C. Neuroprotective Effects: Modulating Neurological Pathways